Niguldipine hydrochloride, (+/-)-

Cardiovascular Pharmacology Coronary Artery Disease Stereoselective Inhibition

Standard dihydropyridine CCBs lack dual α1A-adrenoceptor antagonism, limiting stereoselective pharmacology studies. Niguldipine hydrochloride (CAS 113317-61-6) resolves this with unique dual L-type Ca²⁺ and α1A-AR blockade. • 28-fold stereoselectivity ratio in coronary assays-2-4× greater than felodipine/nitrendipine. • (+)-Enantiomer exhibits exceptional α1A affinity (Ki 52 pM) with 200-600× selectivity over α1B. • Blocks both L- and T-type Ca²⁺ currents, enabling atrial excitability research. • Reliable supply: ≥98% purity, ambient shipping, global delivery.

Molecular Formula C36H40ClN3O6
Molecular Weight 646.2 g/mol
CAS No. 113317-61-6
Cat. No. B049109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiguldipine hydrochloride, (+/-)-
CAS113317-61-6
Molecular FormulaC36H40ClN3O6
Molecular Weight646.2 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
InChIInChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H
InChIKeyMHOSUIMBPQVOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niguldipine Hydrochloride Overview


Niguldipine hydrochloride, (+/-)- (CAS 113317-61-6) is a 1,4-dihydropyridine (DHP) derivative that functions as both a calcium channel blocker and a selective α1-adrenoceptor antagonist [1]. Unlike typical dihydropyridines used primarily for their vascular L-type calcium channel blockade, niguldipine exhibits a potent and unique dual pharmacological profile, characterized by exceptionally high affinity for the α1A-adrenoceptor subtype and a distinct stereoselective interaction with L-type calcium channels [2]. This combination of activities distinguishes it from other calcium channel blockers and positions it as a specialized tool compound in research areas such as cardiovascular pharmacology, neuropharmacology, and urology [3].

Dual calcium channel & α1-adrenoceptor tool compound
Reported high α1A-subtype binding affinity
Enantiomer-resolved pharmacology research context
Stereoselective DHP probe for vascular and neuronal models

Niguldipine Substitution Challenges


Generic substitution among dihydropyridine (DHP) calcium channel blockers is often inappropriate for research and specialized applications due to profound differences in target selectivity, stereoselectivity, and off-target pharmacology. Niguldipine hydrochloride is not a pure calcium channel blocker; its dual antagonism of L-type calcium channels and α1A-adrenoceptors is both unique among DHPs and highly stereospecific [1]. Key evidence demonstrates that common comparators like nitrendipine and felodipine lack this combined activity, and even when compared in the same assay, niguldipine exhibits a markedly higher stereoselectivity ratio in functional coronary vasoconstriction assays [2]. Furthermore, the (+)-enantiomer of niguldipine is a uniquely potent and selective probe for discriminating α1A- from α1B-adrenoceptor subtypes, a property not shared by other dihydropyridines [3]. Therefore, substituting niguldipine with another DHP would compromise the dual mechanism of action and the precise pharmacological fingerprint required for specific experimental models.

Typical DHPs lack dual α1-adrenoceptor antagonism; pharmacological profile may not transfer.
Stereoselectivity ratios differ markedly; enantiomer-based experimental design requires chiral-specific validation.
Dual T-/L-type calcium channel block is not a class feature; model-dependent T-type contribution may shift outcomes.

Head-to-Head Evidence vs. DHPs


Stereoselectivity in Coronary Vasoconstriction

In a direct comparative study of coronary vasoconstriction inhibition, the (+)-S-enantiomer of niguldipine was 28-fold more potent than its (-)-R-enantiomer, a stereoselectivity ratio significantly greater than that of felodipine (13-fold) and nitrendipine (7-fold) [1]. This indicates a higher degree of chiral discrimination in a therapeutically relevant vascular model.

Coronary stereoselectivity
Head-to-head
(+)-S/(-)-R ratio = 28
Reported chiral discrimination in coronary vasoconstriction model
vs felodipine 13, nitrendipine 7; Langendorff heart, U-46619
Cardiovascular Pharmacology Coronary Artery Disease Stereoselective Inhibition

α1A-Adrenoceptor Affinity and Selectivity

The (+)-enantiomer of niguldipine demonstrates extremely high affinity for the α1A-adrenoceptor (Ki = 52 pM), with 200- to 600-fold selectivity over the α1B-subtype [1]. This level of potency and subtype discrimination is unmatched by typical dihydropyridines and positions (+)-niguldipine as the most selective compound for this target, as confirmed by subsequent structure-activity studies [2].

α1A affinity & selectivity
Head-to-head
Ki = 52 pM, 200–600× selectivity
Supports α1A-subtype receptor binding studies
Over α1B; rat cortex membranes, [3H]prazosin
Alpha-1 Adrenoceptor Pharmacology Receptor Subtype Selectivity Radioligand Binding Assay

Dual L- and T-Type Calcium Current Inhibition in Atrial Myocytes

Unlike many dihydropyridines that selectively target L-type calcium channels, niguldipine exhibits a dual inhibitory profile, blocking both T-type and L-type calcium currents in guinea pig atrial myocytes [1]. Furthermore, this action is stereoselective, with (+)-niguldipine being more potent than (-)-niguldipine in blocking both channel types [1]. This contrasts with the more common, purely L-type selective profile of agents like nifedipine and amlodipine [2].

T-/L-type current block
Class-level
Dual T- and L-type Ca²⁺ current inhibition
Class-level profile distinct from typical L-type selective DHPs
Guinea pig atrial myocytes; T-type block may not generalize
Cardiac Electrophysiology T-Type Calcium Channels Atrial Myocyte

Cytoplasmic Calcium Elevation

In mouse thymocytes, niguldipine increases cytoplasmic free calcium concentration, an effect that exhibits stereospecificity with (-)-niguldipine being more effective than the (+)-enantiomer [1]. Critically, this effect could not be mimicked by other dihydropyridines tested, including felodipine and nitrendipine, at a concentration of 1 μM [1]. This points to a unique cellular action distinct from classical L-type calcium channel blockade.

Cytosolic Ca²⁺ elevation
Head-to-head
Niguldipine active; felodipine & nitrendipine (1 μM) inactive
Unique cellular response context, not shared by comparators
Mouse thymocytes, Fura-2; stereospecific ((-) > (+))
Calcium Signaling Thymocyte Pharmacological Specificity

L-Type Channel Binding Stereoselectivity

In radioligand binding studies using guinea pig skeletal muscle T-tubule membranes, the stereoselectivity ratio for displacing [3H]isradipine was markedly higher for niguldipine (ratio = 45) compared to felodipine (ratio = 12) and nitrendipine (ratio = 8) [1]. This demonstrates a greater chiral discrimination at the DHP binding site on L-type calcium channels.

L-type binding stereoselectivity
Head-to-head
Stereoselectivity ratio = 45
Higher chiral discrimination at DHP binding site
vs felodipine 12, nitrendipine 8; T-tubule membranes
Calcium Channel Binding Stereoselectivity Radioligand Binding

α1-Adrenoceptor Signaling in Cerebral Cortex

Niguldipine effectively discriminates between α1-adrenoceptor-mediated inositol phosphate accumulation and cyclic AMP potentiation in rat cerebral cortex slices [1]. A critical finding was that (+)-niguldipine was approximately 100 times more potent than (-)-niguldipine in this functional assay [1], highlighting a profound stereoselective difference in modulating neuronal signaling pathways.

Cortical α1 signaling
Head-to-head
(+)-Niguldipine 100× more potent than (-)-enantiomer
Enantiomer-specific signaling context in cortical tissue
Inositol phosphate & cAMP; rat cerebral cortex slices
Neuropharmacology Second Messenger Signaling Cerebral Cortex

Niguldipine Research Applications


Stereoselective Coronary Vasodilation Studies

Niguldipine hydrochloride, particularly its resolved enantiomers, is an ideal tool for cardiovascular research aimed at understanding stereoselective drug action in the coronary vasculature. The compound's high stereoselectivity ratio (28-fold for (+)-S- vs. (-)-R-niguldipine) in inhibiting coronary vasoconstriction, which is 2- to 4-times greater than that of felodipine and nitrendipine, makes it a superior probe for dissecting the chiral pharmacology of coronary artery tone [1].

α1A-Adrenoceptor Subtype Physiology

The exceptional affinity and selectivity of (+)-niguldipine for the α1A-adrenoceptor (Ki = 52 pM, with 200-600x selectivity over α1B) makes it an indispensable tool for isolating and studying α1A-mediated physiological processes [2]. This is particularly relevant in urological research (e.g., benign prostatic hyperplasia) and cardiovascular studies where α1A receptors regulate smooth muscle tone, as the high selectivity minimizes confounding signals from α1B and α1D subtypes [3].

T-Type Calcium Channel Function in Atrial Myocytes

For electrophysiologists investigating the role of T-type calcium channels in the heart, niguldipine offers a unique pharmacological profile by blocking both L-type and T-type currents [4]. Unlike conventional L-type selective DHPs, niguldipine allows for the study of T-type channel contributions to cellular excitability in atrial tissue, where these channels are implicated in pacemaker activity and arrhythmogenesis [4].

Cortical α1-Adrenoceptor Signaling

The profound 100-fold difference in potency between (+)- and (-)-niguldipine in modulating second messenger responses in the cerebral cortex provides a powerful stereochemical tool for neuropharmacology [5]. Researchers can use the enantiomers to precisely dissect the roles of specific α1-adrenoceptor subtypes in complex signaling pathways involving inositol phosphate accumulation and cyclic AMP regulation in brain tissue [5].

Application
Selection Property
Validation Focus
Coronary vasodilation studies
Stereoselectivity context in vascular models
Chiral pharmacological response in coronary preparations
α1A-adrenoceptor physiology
α1A-subtype binding selectivity
α1A-mediated smooth muscle and urological tissue studies
T-type channel in atrial myocytes
Dual T-/L-type current inhibition
T-type channel contribution to atrial excitability
Cortical α1 signaling
Enantiomer potency difference
α1-adrenoceptor-mediated second messenger pathways

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